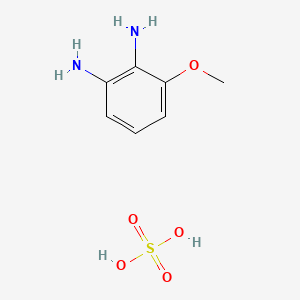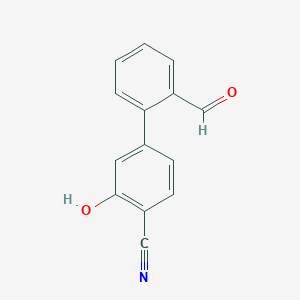
1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate
Descripción general
Descripción
1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate is a compound with the molecular formula C12H24O11·2H2O. It is a diastereoisomeric mixture composed of 1-O-alpha-D-glucopyranosyl-D-mannitol and 6-O-alpha-D-glucopyranosyl-D-glucitol in a 1:1 ratio . This compound is commonly used in the food industry as a sugar substitute and in the pharmaceutical industry as a tabletting excipient .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate can be synthesized through the hydrogenation of isomaltulose. The reaction involves the use of hydrogen gas in the presence of a catalyst, typically nickel or ruthenium, under high pressure and temperature . The reaction conditions are carefully controlled to ensure the complete conversion of isomaltulose to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes. The process begins with the extraction of isomaltulose from natural sources such as sugar beets. The extracted isomaltulose is then subjected to hydrogenation in large reactors equipped with efficient catalysts. The final product is purified through crystallization and drying to obtain the dihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use as a low-calorie sweetener for diabetic patients.
Industry: Utilized as a stabilizer and bulking agent in food products.
Mecanismo De Acción
The mechanism of action of 1-O-alpha-D-glucopyranosyl-d-mannitol dihydrate involves its interaction with specific enzymes and receptors in the body. The compound is metabolized by enzymes such as glucosidases, which break down the glycosidic bonds to release glucose and mannitol. These metabolites are then further processed through various metabolic pathways to produce energy .
Comparación Con Compuestos Similares
1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate is unique compared to other similar compounds due to its specific diastereoisomeric composition. Similar compounds include:
6-O-alpha-D-Glucopyranosyl-D-sorbitol: Another component of isomalt, used as a sugar substitute.
Mannitol: A sugar alcohol used as a diuretic and in medical applications.
Sorbitol: A sugar alcohol used as a sweetener and in pharmaceutical formulations.
The uniqueness of this compound lies in its balanced ratio of glucopyranosyl and mannitol units, which imparts specific physicochemical properties and makes it suitable for various applications .
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11.2H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;/h4-21H,1-3H2;2*1H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKQLFSKIFGYOF-MASOBFGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169753 | |
| Record name | 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174060-42-5 | |
| Record name | 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174060425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUCOSYLMANNITOL DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY0230UH0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)







